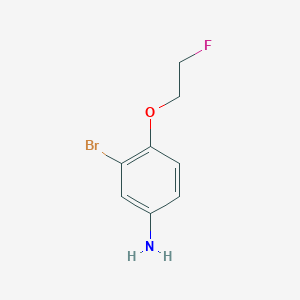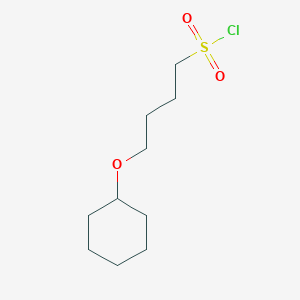
4-(Cyclohexyloxy)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexyloxy)butane-1-sulfonyl chloride is an organic compound characterized by the presence of a cyclohexyloxy group attached to a butane chain, which is further linked to a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with cyclohexanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-(Cyclohexyloxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
科学的研究の応用
4-(Cyclohexyloxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(Cyclohexyloxy)butane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of a sulfonate ester or sulfonamide. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
4-Chlorobutane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a cyclohexyloxy group.
Methanesulfonyl chloride: Contains a simpler structure with a methyl group instead of a butane chain.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of a butane chain.
Uniqueness: 4-(Cyclohexyloxy)butane-1-sulfonyl chloride is unique due to the presence of the cyclohexyloxy group, which imparts specific reactivity and steric properties that can be advantageous in certain chemical synthesis processes.
特性
分子式 |
C10H19ClO3S |
|---|---|
分子量 |
254.77 g/mol |
IUPAC名 |
4-cyclohexyloxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c11-15(12,13)9-5-4-8-14-10-6-2-1-3-7-10/h10H,1-9H2 |
InChIキー |
FKZFYIDWGPMGNT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OCCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


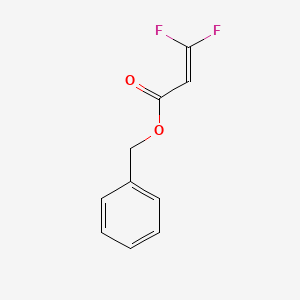
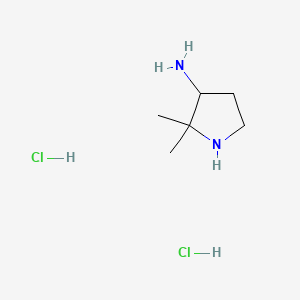
![8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
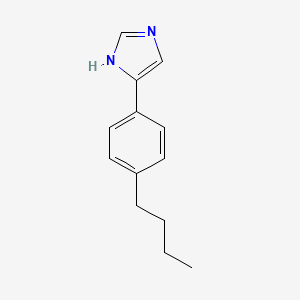
![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
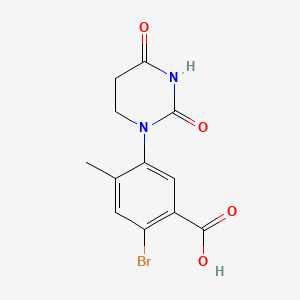
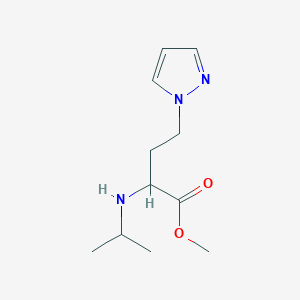
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
![6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13493623.png)
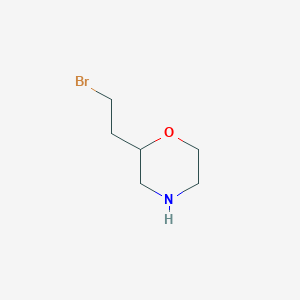
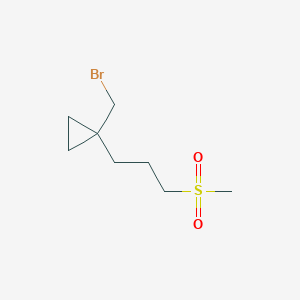
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B13493640.png)
![Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13493647.png)
